molecular formula C8H15ClO B14339343 4-Octanone, 8-chloro- CAS No. 106230-25-5

4-Octanone, 8-chloro-

Cat. No.: B14339343
CAS No.: 106230-25-5
M. Wt: 162.66 g/mol
InChI Key: POHQIGCIXQDILA-UHFFFAOYSA-N
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Description

4-Octanone, 8-chloro- is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of 4-octanone, which is a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanone, 8-chloro- typically involves the chlorination of 4-octanone. One common method is the free radical chlorination, where 4-octanone is treated with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often carried out in a non-polar solvent like carbon tetrachloride.

    Reaction Time: Several hours to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of 4-Octanone, 8-chloro- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The process involves:

    Continuous addition of chlorine gas: to a solution of 4-octanone.

    Use of UV light: to initiate the reaction.

    Efficient cooling systems: to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Octanone, 8-chloro- can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.

Major Products Formed

    Oxidation: 8-chlorooctanoic acid.

    Reduction: 8-chloro-4-octanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Octanone, 8-chloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Octanone, 8-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in:

    Electrophilic reactions: Making the compound reactive towards nucleophiles.

    Enzyme inhibition: Potentially inhibiting enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    4-Octanone: The non-chlorinated parent compound.

    4-Octanol: The alcohol derivative.

    8-Chlorooctanoic acid: The oxidized form.

Uniqueness

4-Octanone, 8-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated counterparts.

Properties

CAS No.

106230-25-5

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

8-chlorooctan-4-one

InChI

InChI=1S/C8H15ClO/c1-2-5-8(10)6-3-4-7-9/h2-7H2,1H3

InChI Key

POHQIGCIXQDILA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCCl

Origin of Product

United States

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